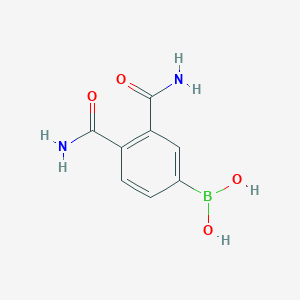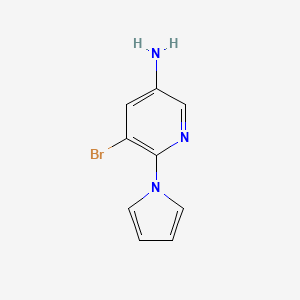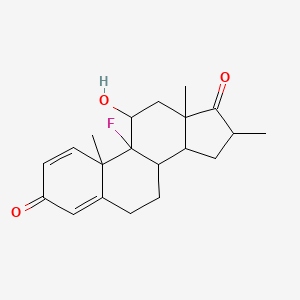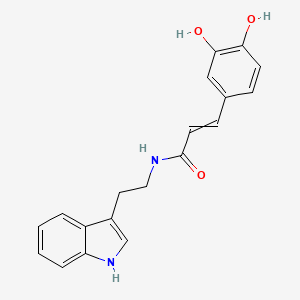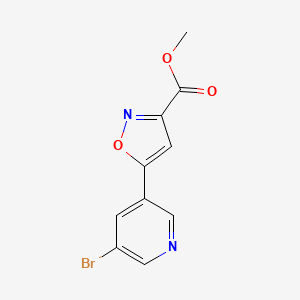
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a 4-chloro-2-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone typically involves the reaction of 4-chloro-2-nitroaniline with a suitable pyrrolidinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(4-Amino-2-chlorophenyl)-2-pyrrolidinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
科学的研究の応用
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
4-Chloro-2-nitrophenol: Similar structure but lacks the pyrrolidinone ring.
2-Chloro-4-nitrophenyl isocyanate: Contains an isocyanate group instead of the pyrrolidinone ring.
1-(4-Chloro-2-nitrophenyl)homopiperazine: Contains a homopiperazine ring instead of the pyrrolidinone ring.
Uniqueness
1-(4-Chloro-2-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both the pyrrolidinone ring and the 4-chloro-2-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H9ClN2O3 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC名 |
1-(4-chloro-2-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9ClN2O3/c11-7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 |
InChIキー |
GEHPGDQLBZIURD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



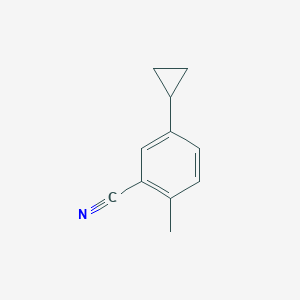
![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
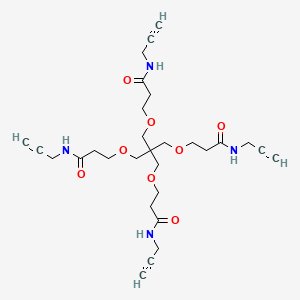


![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
